

Spectroscopic Fingerprinting of Methyltriphenoxysilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Methyltriphenoxysilane
CAS No.:	3439-97-2
Cat. No.:	B1594099

[Get Quote](#)

Introduction

Methyltriphenoxysilane, a key organosilicon compound, finds diverse applications ranging from being a crosslinking agent to a precursor in the synthesis of advanced silicone-based materials. Its unique structure, featuring a central silicon atom bonded to a methyl group and three phenoxy groups, imparts specific chemical and physical properties that are of significant interest to researchers in materials science and drug development. A thorough understanding of its molecular structure is paramount for optimizing its use and for the quality control of resulting products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide an intricate fingerprint of the molecule, offering unambiguous structural confirmation and insights into its electronic environment. This guide provides an in-depth exploration of the spectroscopic data of **methyltriphenoxysilane**, grounded in field-proven insights and experimental best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement within a molecule. For **methyltriphenoxysilane**, ^1H , ^{13}C , and ^{29}Si NMR each provide a unique and complementary piece of the structural puzzle.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of **methyltriphenoxysilane**.

Caption: Standard workflow for NMR sample preparation and data acquisition.

^1H NMR Spectroscopy: The Proton Environment

The ^1H NMR spectrum of **methyltriphenoxysilane** is expected to show two distinct signals corresponding to the methyl and phenyl protons. The integration of these signals will be in a 3:15 (or 1:5) ratio, confirming the stoichiometry of the protons in the molecule.

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Si-CH ₃	~0.3 - 0.5	Singlet (s)	3H
O-C ₆ H ₅	~7.0 - 7.4	Multiplet (m)	15H

Rationale for Chemical Shifts: The methyl protons directly attached to the silicon are significantly shielded and thus appear at a characteristic upfield chemical shift.[1] The protons on the three phenyl rings are in a more deshielded environment due to the aromatic ring currents and the electronegativity of the oxygen atoms, resulting in signals in the aromatic region of the spectrum.[2]

^{13}C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum provides a clear picture of the carbon framework of **methyltriphenoxysilane**. Due to the symmetry of the three phenoxy groups, we expect to see four signals for the aromatic carbons and one signal for the methyl carbon.

Carbon Type	Experimental Chemical Shift (δ , ppm)
Si-CH ₃	~ -4.0
C-O (ipso)	~153.0
C-H (ortho)	~120.5
C-H (meta)	~129.5
C-H (para)	~124.0

(Data sourced from SpectraBase)[3]

Expert Interpretation: The upfield chemical shift of the methyl carbon is characteristic of a methyl group bonded to a silicon atom. The aromatic carbons show distinct chemical shifts due to their different electronic environments. The ipso-carbon (the one directly bonded to the oxygen) is the most deshielded due to the direct attachment of the electronegative oxygen atom.

^{29}Si NMR Spectroscopy: The Heart of the Molecule

^{29}Si NMR spectroscopy directly probes the silicon nucleus, providing invaluable information about its chemical environment. Although ^{29}Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its routine observation.[1]

Silicon Environment	Experimental Chemical Shift (δ , ppm)
Si(CH ₃)(OPh) ₃	~ -66.0

(Data sourced from SpectraBase)[3]

Causality of the Chemical Shift: The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents. In **methyltriphenoxysilane**, the silicon is bonded to one carbon and three oxygen atoms. This specific coordination environment results in a characteristic

chemical shift in the upfield region of the ^{29}Si NMR spectrum. This value is consistent with a silicon atom in a T^3 -type environment (a silicon atom bonded to three oxygen atoms and one carbon atom).[4]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The IR spectrum of **methyltriphenoxysilane** provides a unique "fingerprint" and confirms the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Interpretation of the IR Spectrum

The IR spectrum of **methyltriphenoxysilane** is characterized by several key absorption bands that correspond to the vibrations of its specific chemical bonds.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic, Si-CH ₃)	2980 - 2950	Medium
C=C stretch (aromatic ring)	1600 - 1450	Strong, multiple bands
Si-CH ₃ deformation	~1260	Strong
Si-O-C stretch (asymmetric)	1100 - 1000	Very Strong
C-H out-of-plane bend (aromatic)	900 - 675	Strong, multiple bands
Si-O stretch	~925	Strong

Authoritative Grounding: The presence of strong absorptions in the 1600-1450 cm^{-1} region is indicative of the aromatic rings.[5] The strong band around 1260 cm^{-1} is a characteristic Si-CH₃

deformation. A very strong and broad absorption between 1100 and 1000 cm^{-1} is attributed to the asymmetric Si-O-C stretching vibration, a hallmark of alkoxy silanes.[4] The region below 900 cm^{-1} will contain strong bands due to the out-of-plane C-H bending of the monosubstituted phenyl rings.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For **methyltriphenoxysilane**, it provides the molecular weight and valuable information about its fragmentation pathways, which further corroborates its structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like **methyltriphenoxysilane**.

Caption: Workflow for the analysis of **Methyltriphenoxysilane** by GC-MS.

Analysis of the Mass Spectrum

The mass spectrum of **methyltriphenoxysilane** (Molecular Weight: 322.44 g/mol) will show a molecular ion peak ($[\text{M}]^+$) at m/z 322. The fragmentation pattern will be characteristic of the loss of the methyl and phenoxy groups.

m/z	Proposed Fragment Ion	Fragment Lost
322	$[\text{CH}_3\text{Si}(\text{OC}_6\text{H}_5)_3]^+$	-
307	$[\text{Si}(\text{OC}_6\text{H}_5)_3]^+$	$\bullet\text{CH}_3$
229	$[\text{CH}_3\text{Si}(\text{OC}_6\text{H}_5)_2]^+$	$\bullet\text{OC}_6\text{H}_5$
199	$[\text{Si}(\text{OC}_6\text{H}_5)_2]^+$	$\bullet\text{CH}_3, \bullet\text{OC}_6\text{H}_5$
151	$[\text{CH}_3\text{Si}(\text{OC}_6\text{H}_5)]^+$	2 x $\bullet\text{OC}_6\text{H}_5$
94	$[\text{C}_6\text{H}_5\text{OH}]^+$	-
77	$[\text{C}_6\text{H}_5]^+$	-

(Fragmentation data
interpreted from SpectraBase)

[6]

Trustworthiness of Fragmentation Analysis: The observed fragments are consistent with the known stability of radical and cationic species. The loss of a methyl radical (15 amu) is a common fragmentation pathway for methyl-substituted compounds. The phenoxy radical (93 amu) is also a stable leaving group. The presence of a peak at m/z 94 corresponding to phenol further supports the structure.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides an unambiguous and detailed structural elucidation of **methyltriphenoxysilane**. Each technique offers a unique perspective, and together they form a self-validating system of analysis. The ^1H , ^{13}C , and ^{29}Si NMR spectra confirm the connectivity and electronic environment of each atom. The IR spectrum verifies the presence of key functional groups through their characteristic vibrational frequencies. Finally, the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic fingerprint is indispensable for researchers and professionals working with this important organosilicon compound, ensuring its identity, purity, and proper application in scientific and industrial settings.

References

- $(\text{CH}_3)_3\text{Si}(\text{OC}_6\text{H}_5)_3$; **methyltriphenoxysilane**. SpectraBase. [\[Link\]](#)
- $(\text{CH}_3)_3\text{Si}(\text{OC}_6\text{H}_5)_3$; **methyltriphenoxysilane** - Optional[MS (GC)] - Spectrum. SpectraBase. [\[Link\]](#)
- (^{29}Si) Silicon NMR. University of Ottawa. [\[Link\]](#)
- Methyltriethoxysilane - Optional[^{29}Si NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- Methyltriethoxysilane - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [\[Link\]](#)
- NMR Chemical Shifts. University of Puget Sound. [\[Link\]](#)
- ME_3SiH ; **TRIMETHYLSILANE** - Optional[^{29}Si NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- $(\text{CH}_3)_3\text{Si-O-CH}_2\text{C}_6\text{H}_5$ - Optional[^{29}Si NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- NMR Chemical Shift Values Table. Chemistry Steps. [\[Link\]](#)
- IR handout.pdf. University of Colorado Boulder. [\[Link\]](#)
- Triethoxysilane. SpectraBase. [\[Link\]](#)
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [\[Link\]](#)
- SpectraBase. Wiley Science Solutions. [\[Link\]](#)
- [(Chloromethyl)phenylethyl]trimethoxysilane - Optional[^{13}C NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- **TRIMETHYLACETOXYSILANE** - Optional[^{29}Si NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- NMR shifts 1H -general.cdx. Chemistry Connected. [\[Link\]](#)
- Methyltriethoxysilane - Optional[^1H NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)

- Online Spectral Database: Quick access to millions of NMR, IR, Raman, UV-Vis, and Mass Spectra. SpectraBase. [[Link](#)]
- IR Absorption Band Contours of Methyltrifluorosilane: Calculation and Comparison with Experiment. ResearchGate. [[Link](#)]
- Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. NMR Chemical Shift Values Table - Chemistry Steps \[chemistrysteps.com\]](https://www.chemistrysteps.com)
- [3. spectrabase.com \[spectrabase.com\]](https://www.spectrabase.com)
- [4. gelest.com \[gelest.com\]](https://www.gelest.com)
- [5. uanlch.vscht.cz \[uanlch.vscht.cz\]](https://uanlch.vscht.cz)
- [6. spectrabase.com \[spectrabase.com\]](https://www.spectrabase.com)
- To cite this document: BenchChem. [Spectroscopic Fingerprinting of Methyltriphenoxysilane: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594099/docs#spectroscopic-fingerprinting-of-methyltriphenoxysilane-a-comprehensive-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)